![molecular formula C22H22N2O5 B11008587 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide](/img/structure/B11008587.png)
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
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Overview
Description
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a chromenyl moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 4-butyl-2-oxo-2H-chromene-7-ol: This intermediate is prepared by the cyclization of 4-butylphenol with ethyl acetoacetate under acidic conditions.
Formation of 4-butyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of the chromene intermediate is acetylated using acetic anhydride.
Coupling with 4-aminobenzamide: The acetylated chromene is then coupled with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reaction volumes: Using larger reactors and optimizing reaction conditions to maintain consistent quality.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two key sites: the amide bond and the acetylated amino group.
Amide Bond Hydrolysis
Reagents/Conditions :
-
Acidic: 6M HCl, reflux (90–110°C, 8–12 hrs)
-
Basic: 2M NaOH, 80°C, 4–6 hrs
Products :
-
Acidic: 4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoic acid
-
Basic: 4-([(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide)aniline
Mechanism :
-
Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Basic: Hydroxide ion-mediated cleavage of the amide bond.
Acetamide Hydrolysis
Reagents/Conditions :
-
Concentrated H₂SO₄ (catalytic), H₂O, 60°C, 3 hrs
Product :
4-Amino-N-{4-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]phenyl}benzamide
Mechanism :
Acid-catalyzed removal of the acetyl group to yield a free amine .
Oxidation Reactions
The butyl side chain and chromen core are susceptible to oxidation.
Target Site | Reagent | Conditions | Product |
---|---|---|---|
Butyl chain | KMnO₄ (aq) | 80°C, pH 7–9, 6 hrs | 4-({[(2-Oxo-4-carboxy-2H-chromen-7-yl)oxy]acetyl}amino)benzamide |
Chromen ring | Ozone (O₃) | CH₂Cl₂, −78°C, 2 hrs | Epoxidized derivative (7,8-epoxy-4-butyl-2-oxo-2H-chromen-7-yl analog) |
Aromatic ring | H₂O₂/Fe²⁺ (Fenton) | RT, 30 min | Hydroxylated product (3-hydroxy-4-butyl-2-oxo-2H-chromen-7-yl variant) |
Nucleophilic Acyl Substitution
Reagents :
-
Primary amines (e.g., methylamine, hydrazine)
-
Conditions: DMF, 50°C, 12 hrs
Products :
-
Methylamine derivative: 4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]methylamino}benzamide
-
Hydrazide derivative: 4-({[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]hydrazinyl}benzamide
Mechanism :
Nucleophilic attack at the carbonyl carbon of the acetyl group, displacing the acetamide .
Electrophilic Aromatic Substitution
Reagents :
-
HNO₃/H₂SO₄ (nitration)
-
Br₂/FeBr₃ (bromination)
Products :
-
Nitro-substituted derivative at the benzamide’s para position.
-
3-Bromo-4-butyl-2-oxo-2H-chromen-7-yl variant.
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic structures.
Reagents/Conditions :
-
POCl₃, 120°C, 5 hrs
Product :
7-(4-Benzamidophenyloxy)-4-butyl-2H-chromeno[3,2-d]oxazole-2,5(3H)-dione
Mechanism :
Intramolecular cyclization between the acetyl amino group and the chromen oxygen, facilitated by phosphoryl chloride .
Stability Under Ambient Conditions
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly through its interaction with specific molecular targets such as cyclooxygenase (COX) enzymes. Inhibition of COX enzymes can lead to reduced inflammation and may have a direct impact on tumor growth and proliferation. Studies have shown that derivatives of chromene, like 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide, exhibit promising activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
Neuroprotective Effects
Research indicates that compounds containing chromene structures may possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by similar coumarin derivatives has been documented, suggesting that this compound could be effective in enhancing cognitive function by increasing acetylcholine levels in the brain .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways through COX inhibition. This property makes it a candidate for further research into treatments for inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Preparation of the Chromene Intermediate : The initial step involves synthesizing 4-butyl-2-oxo-2H-chromene through the cyclization of 4-butylphenol with ethyl acetoacetate under acidic conditions.
- Acetylation : The hydroxyl group of the chromene intermediate is acetylated using acetic anhydride to form the acetyl derivative.
- Coupling Reaction : The acetylated chromene is then coupled with 4-aminobenzamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), resulting in the final product.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values obtained from these studies indicate a strong potential for further development as anticancer agents.
Case Study 2: Neuroprotective Effects
A study investigating the effects of coumarin derivatives on AChE inhibition found that compounds structurally related to this compound showed promising results in enhancing cognitive function in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like estrogen receptors.
Pathways Involved: Inhibition of COX enzymes leading to reduced inflammation, and modulation of estrogen receptor activity affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
- 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
Uniqueness
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide is unique due to its butyl substitution, which influences its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its methyl and ethyl analogs.
Biological Activity
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide, a compound belonging to the class of chromen derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H27NO6 |
Molecular Weight | 389.4 g/mol |
CAS Number | 1144450-45-2 |
IUPAC Name | (2S)-2-[[2-(4-butyl-2-oxo-2H-chromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chromen core structure can modulate the activity of various proteins, leading to effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, which is crucial for developing new antibiotics.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : It has been reported to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory conditions .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant inhibition against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin | PC12 | 0.27 |
Novobiocin analogue | MCF-7 | 0.36 |
3-Arylcoumarin derivative | MCF-7 | 0.18 |
These findings highlight the potential of chromen derivatives as promising candidates for anticancer drug development .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by suppressing the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses. In vitro studies have shown that it can effectively reduce cytokine release from macrophages, indicating its potential therapeutic use in inflammatory diseases .
Case Studies
- Study on Neuroprotective Effects : A recent study demonstrated that a derivative of this compound could significantly protect neuronal cells from oxidative stress-induced damage, suggesting its application in neurodegenerative diseases such as Alzheimer's .
- Inhibition of Monoamine Oxidase : Research has indicated that coumarin derivatives can inhibit monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. This inhibition could have implications for treating mood disorders and neurodegenerative diseases .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]benzamide |
InChI |
InChI=1S/C22H22N2O5/c1-2-3-4-15-11-21(26)29-19-12-17(9-10-18(15)19)28-13-20(25)24-16-7-5-14(6-8-16)22(23)27/h5-12H,2-4,13H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
AELIPGLOKJKRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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